5-bromo-3-methylpyrimidin-4(3H)-one
Overview
Description
5-Bromo-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of a bromine atom at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for chemical synthesis and pharmaceutical applications.
Scientific Research Applications
5-Bromo-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methylpyrimidin-4(3H)-one typically involves the bromination of 3-methylpyrimidin-4(3H)-one. One common method is as follows:
Starting Material: 3-methylpyrimidin-4(3H)-one.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or a suitable organic solvent.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The reaction proceeds as follows:
3-methylpyrimidin-4(3H)-one+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 5-substituted-3-methylpyrimidin-4(3H)-one derivatives.
Oxidation: Formation of 3-carboxy-5-bromopyrimidin-4(3H)-one or 3-formyl-5-bromopyrimidin-4(3H)-one.
Reduction: Formation of 3-methylpyrimidin-4(3H)-one or other reduced pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting their function. The bromine atom at the 5-position can form halogen bonds with biological targets, while the pyrimidine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrimidin-4(3H)-one: Lacks the bromine atom at the 5-position, making it less reactive in nucleophilic substitution reactions.
5-Bromopyrimidin-4(3H)-one: Lacks the methyl group at the 3-position, affecting its steric and electronic properties.
5-Chloro-3-methylpyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
5-Bromo-3-methylpyrimidin-4(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential biological activity. The bromine atom enhances its ability to participate in halogen bonding, while the methyl group affects its steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-methylpyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUZSMJHLRVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295344 | |
Record name | 5-Bromo-3-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-02-3 | |
Record name | 5-Bromo-3-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14248-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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